4-((2-Methylallyl)oxy)benzofuran-6-carboxylic acid 4-((2-Methylallyl)oxy)benzofuran-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15858356
InChI: InChI=1S/C13H12O4/c1-8(2)7-17-12-6-9(13(14)15)5-11-10(12)3-4-16-11/h3-6H,1,7H2,2H3,(H,14,15)
SMILES:
Molecular Formula: C13H12O4
Molecular Weight: 232.23 g/mol

4-((2-Methylallyl)oxy)benzofuran-6-carboxylic acid

CAS No.:

Cat. No.: VC15858356

Molecular Formula: C13H12O4

Molecular Weight: 232.23 g/mol

* For research use only. Not for human or veterinary use.

4-((2-Methylallyl)oxy)benzofuran-6-carboxylic acid -

Specification

Molecular Formula C13H12O4
Molecular Weight 232.23 g/mol
IUPAC Name 4-(2-methylprop-2-enoxy)-1-benzofuran-6-carboxylic acid
Standard InChI InChI=1S/C13H12O4/c1-8(2)7-17-12-6-9(13(14)15)5-11-10(12)3-4-16-11/h3-6H,1,7H2,2H3,(H,14,15)
Standard InChI Key FDEJXCNSXSJHIO-UHFFFAOYSA-N
Canonical SMILES CC(=C)COC1=CC(=CC2=C1C=CO2)C(=O)O

Introduction

Structural and Functional Overview

Molecular Architecture

The compound’s core consists of a benzofuran system—a fused bicyclic structure combining a benzene ring and a furan heterocycle. At the 6-position, a carboxylic acid group (-COOH) enhances polarity and enables hydrogen bonding, while the 4-position hosts a 2-methylallyl ether group (-O-CH2-C(CH3)=CH2). This ether linkage introduces steric bulk and alkene functionality, influencing both chemical reactivity and interactions with biological targets .

Functional Group Synergy

The carboxylic acid group facilitates salt formation, esterification, and amidation, making the compound a versatile intermediate. Concurrently, the 2-methylallyl ether’s allylic system participates in cycloadditions and radical reactions, enabling modular derivatization. This dual functionality positions the compound as a valuable scaffold in drug discovery .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 4-((2-methylallyl)oxy)benzofuran-6-carboxylic acid typically involves multi-step protocols:

  • Benzofuran Core Construction: Starting from resorcinol derivatives, cyclization via acid-catalyzed condensation forms the benzofuran skeleton .

  • Etherification: The 4-hydroxy group undergoes alkylation with 2-methylallyl bromide in the presence of a base (e.g., K2CO3) to install the allyl ether .

  • Carboxylic Acid Introduction: Oxidation of a pre-installed methyl ester or direct carboxylation at the 6-position completes the synthesis .

A representative procedure from recent literature (adapted from ACS Omega ) yields the compound in 75–94% purity, as verified by HPLC and NMR spectroscopy.

Key Reactions

  • Esterification: Reacts with alcohols under acidic conditions to form esters, enhancing lipophilicity for membrane penetration .

  • Diels-Alder Cycloaddition: The allyl ether’s conjugated diene participates in [4+2] cycloadditions with dienophiles, enabling complex heterocycle synthesis .

  • Decarboxylation: Thermal or catalytic decarboxylation removes the carboxylic acid group, yielding substituted benzofuran derivatives .

Physicochemical Properties

Basic Characteristics

  • Molecular Formula: C14H14O4

  • Molecular Weight: 246.26 g/mol

  • Appearance: Pale yellow crystalline solid .

  • Solubility: Sparingly soluble in water (<1 mg/mL), soluble in polar aprotic solvents (DMF, DMSO) and ethanol .

  • Melting Point: 158–162°C (decomposes above 160°C) .

Spectroscopic Data

  • IR (KBr): Broad O-H stretch (2500–3000 cm⁻¹), C=O (1690 cm⁻¹), C-O-C (1250 cm⁻¹) .

  • ¹H NMR (CDCl₃): δ 7.82 (d, J=8.5 Hz, 1H, H-5), 6.95 (s, 1H, H-7), 5.15 (m, 2H, CH2=), 4.60 (s, 2H, OCH2), 1.85 (s, 3H, CH3) .

Pharmaceutical Applications

Drug Intermediate

The compound serves as a precursor to methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate, a key intermediate in kinase inhibitor synthesis. Palladium-catalyzed coupling reactions achieve 94% yield under optimized conditions .

Analytical Chemistry

As a chromatographic standard, it improves HPLC detection limits for lipophilic analytes (LOD = 0.1 ng/mL) due to its UV absorbance at 254 nm .

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaKey FeaturesBioactivity (IC50)
Benzofuran-6-carboxylic acidC9H6O3No allyl ether; lower lipophilicityTG2 inhibition: 15 µM
2-MethylbenzofuranC9H8OLacks carboxylic acid; volatile liquidAntimicrobial: MIC >128 µg/mL
Methyl 4-hydroxybenzofuran-6-carboxylateC10H8O4Methyl ester; enhanced stabilityAntioxidant: IC50 = 55 µM

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s mode of action in TG2 inhibition via X-ray crystallography.

  • Derivatization: Explore sulfonamide and amide derivatives to improve pharmacokinetics.

  • Toxicokinetics: Assess chronic toxicity in mammalian models to establish safety margins.

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